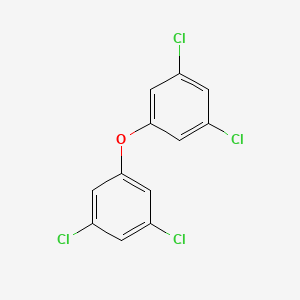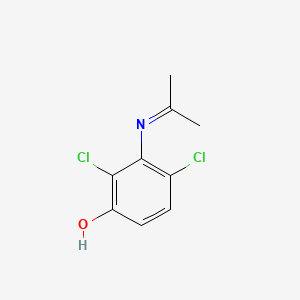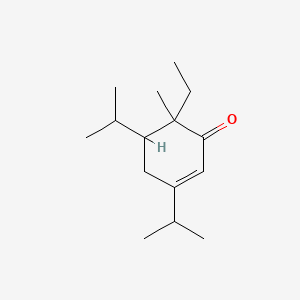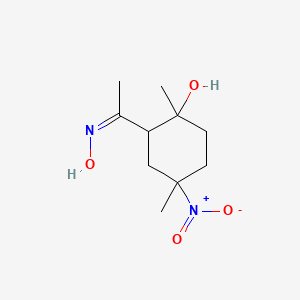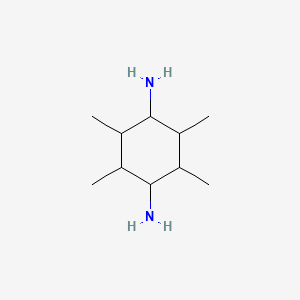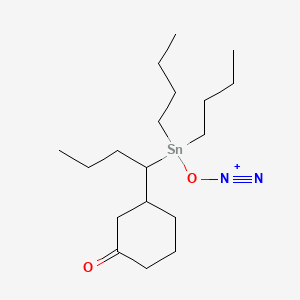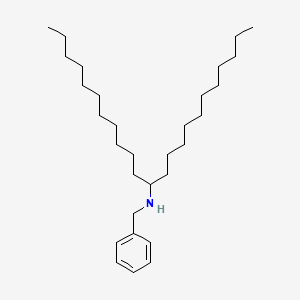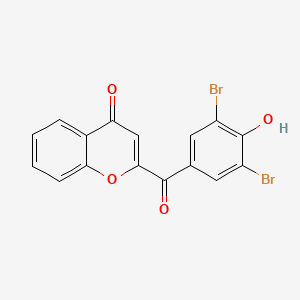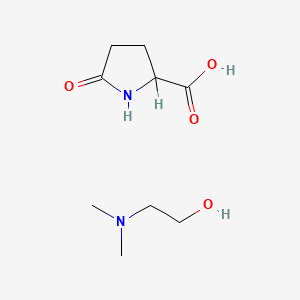
5-(Benzyloxy)-7-hydroxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a benzyloxy group at the 5-position, a hydroxy group at the 7-position, and a methyl group at the 4-position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.
Formation of the Chromen-2-one Core: The chromen-2-one core is formed through a condensation reaction between the substituted benzaldehyde and a suitable β-keto ester under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through an etherification reaction using benzyl bromide and a base such as potassium carbonate.
Hydroxylation: The hydroxy group at the 7-position is introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
5-(Benzyloxy)-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of fluorescent probes and dyes for various applications.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the following mechanisms:
Antioxidant Activity: The hydroxy group at the 7-position can scavenge free radicals, thereby exhibiting antioxidant activity.
Antimicrobial Activity: The benzyloxy group can interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial effects.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby exhibiting anti-inflammatory effects.
Comparison with Similar Compounds
5-(Benzyloxy)-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-Methylumbelliferone: Similar chromen-2-one core structure but lacks the benzyloxy group.
7-Hydroxy-4-methylcoumarin: Similar chromen-2-one core structure but lacks the benzyloxy group.
5-Benzyloxy-2-hydroxybenzaldehyde: Similar benzyloxy and hydroxy groups but lacks the chromen-2-one core.
The uniqueness of this compound lies in the combination of the benzyloxy, hydroxy, and methyl groups on the chromen-2-one core, which imparts distinct chemical and biological properties to the compound.
Properties
CAS No. |
10434-69-2 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-5-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C17H14O4/c1-11-7-16(19)21-15-9-13(18)8-14(17(11)15)20-10-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 |
InChI Key |
RFZORYYIOWTIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


